1-Aminoisoquinoline-7-carbaldehyde
Description
Evolution and Contemporary Significance of the Isoquinoline (B145761) Core in Organic Synthesis
The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in organic chemistry. Initially discovered in coal tar, its presence in a wide array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, quickly established its importance. Over the years, synthetic chemists have developed numerous methods for constructing this core structure, including the well-established Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions.
In contemporary organic synthesis, the focus has shifted towards more efficient and environmentally benign methodologies. Modern approaches often employ transition-metal-catalyzed reactions and C-H activation strategies to build and functionalize the isoquinoline framework. mdpi.com This evolution has not only streamlined the synthesis of known isoquinoline-based compounds but has also opened doors to novel derivatives with unique properties and potential applications. The planar nature of the isoquinoline ring system also allows for π-stacking interactions, a key feature in molecular recognition and supramolecular chemistry.
Contextualization of Aminoisoquinoline and Carbaldehyde Substructures in Chemical Design
The introduction of amino and carbaldehyde groups onto the isoquinoline core significantly expands its chemical versatility and potential for creating complex molecular architectures.
The aminoisoquinoline substructure, particularly the 1-aminoisoquinoline (B73089) moiety, is a key building block in medicinal chemistry. The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. nih.gov Furthermore, it serves as a versatile synthetic handle for further functionalization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity.
The carbaldehyde group, an aldehyde functionality, is a highly reactive and synthetically useful substituent. Its electrophilic carbon atom readily participates in a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations. In the context of heterocyclic chemistry, aldehyde groups are crucial for the construction of more complex fused ring systems and for the introduction of pharmacophoric features. For instance, the reaction of heterocyclic aldehydes with amines can lead to the formation of Schiff bases, which are important intermediates in the synthesis of various bioactive molecules.
Focus of Research on 1-Aminoisoquinoline-7-carbaldehyde within Heterocyclic Chemistry
While the individual components of this compound are well-understood in terms of their general reactivity, specific research focusing exclusively on this particular combination of substituents is limited in the public domain. The strategic placement of an amino group at the 1-position and a carbaldehyde at the 7-position creates a molecule with distinct electronic and steric properties.
The synthesis of this specific molecule would likely involve a multi-step sequence, potentially starting from a pre-functionalized isoquinoline or building the ring system with the required substituents in place. Characterization would rely on standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.
While detailed experimental studies on this compound are not widely reported, its structural motifs suggest significant potential for applications in various areas of chemical science. Further research is needed to fully elucidate the unique properties and reactivity of this intriguing heterocyclic compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminoisoquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-6H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIBIGIMNRHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 1 Aminoisoquinoline 7 Carbaldehyde
Reactions Involving the Primary Amine Functionality
The primary amine group in 1-Aminoisoquinoline-7-carbaldehyde is a potent nucleophile and can readily engage in reactions with various electrophiles.
Condensation Reactions with Carbonyl Compounds
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org The control of pH is crucial, as a pH around 5 is generally optimal for imine formation. libretexts.orglibretexts.org
For instance, the reaction of an amino-carbaldehyde derivative with 2-acetylpyridine (B122185) in the presence of potassium hydroxide (B78521) and ethanol (B145695) at 70°C for 3 hours results in the formation of a Schiff base intermediate with a yield of 83.1%.
These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are a key step in multicomponent reactions like the Biginelli reaction, which is used to construct dihydropyrimidine (B8664642) scaffolds. nih.gov
Nucleophilic Additions and Substitutions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, capable of attacking electron-deficient centers. nih.gov In nucleophilic addition reactions, the amine can add to carbonyl groups. youtube.com For example, the reaction of a primary amine with an aldehyde under neutral conditions can lead to the formation of carbinolamines. nih.gov
The amine group can also participate in nucleophilic substitution reactions, displacing leaving groups from various substrates. For instance, primary amines can be converted to ammonium (B1175870) salts by acids. mnstate.edu
Reactions of the Aldehyde Functionality
The aldehyde group is characterized by a carbonyl (C=O) group, where the carbon atom is electrophilic and susceptible to attack by nucleophiles.
Carbonyl Additions and Condensations
The aldehyde functionality readily undergoes nucleophilic addition reactions. For example, it can react with amines to form imines, as mentioned earlier. It can also participate in aldol (B89426) condensations, where it reacts with another enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. labxchange.org
A specific example involves the condensation of an aminoquinoline-carbaldehyde with 2-acetylpyridine.
Oxidation and Reduction Pathways of Carbaldehyde
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol. libretexts.orgyoutube.com
Oxidation: Oxidation of an aldehyde results in an increase in the number of bonds to oxygen. youtube.com Common laboratory oxidizing agents that can convert aldehydes to carboxylic acids include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). youtube.comucr.edu However, care must be taken as some oxidizing agents can also affect other functional groups in the molecule. ucr.edu
Reduction: Reduction of an aldehyde leads to a decrease in the number of bonds to oxygen and an increase in the number of bonds to hydrogen. libretexts.org Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters. libretexts.orgyoutube.com The reduction of an aldehyde with NaBH₄ proceeds via a nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. youtube.comyoutube.com
Cycloaddition and Annulation Reactions with this compound as a Reaction Partner
This compound, with its bifunctional nature, can participate as a key component in cycloaddition and annulation reactions to construct complex polycyclic systems.
Cycloaddition Reactions: Cycloaddition reactions are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. nih.gov A notable example is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from the reaction of α-amino acids with aldehydes. nih.govresearchgate.net These reactions are powerful tools for synthesizing pyrrolidine-containing compounds. nih.govresearchgate.net
For instance, the reaction of 2-bromobenzaldehydes with 2-aminoisobutyric acid and maleimides in the presence of acetic acid at elevated temperatures affords cycloaddition products that can be further transformed into pyrrolo[2,1-a]isoquinolines. nih.gov
Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. Ruthenium(II)-catalyzed annulation reactions of benzamidines with alkynes provide a facile route to 1-aminoisoquinolines. nih.gov This process involves C-H/N-H bond activation and demonstrates excellent regioselectivity with unsymmetrical alkynes. nih.gov
Another example is the decarboxylative annulation of α-amino acids with β-ketoaldehydes, promoted by acetic acid, which proceeds through azomethine ylide intermediates to form indolizidine and quinolizidine (B1214090) derivatives. nih.gov
The reactivity of this compound in these reactions makes it a valuable synthon for the construction of diverse and complex heterocyclic frameworks. For example, imine-based covalent organic frameworks (COFs) can undergo post-synthetic modification via Povarov reactions (a type of aza-Diels-Alder reaction) to form stable quinoline-based COFs. mdpi.com
| Reaction Type | Reactants | Reagents/Conditions | Product Type |
| Condensation | This compound, Carbonyl compound | Acid or base catalyst | Imine (Schiff Base) |
| Nucleophilic Addition | This compound, Aldehyde | Neutral conditions | Carbinolamine |
| Oxidation of Aldehyde | This compound | CrO₃, KMnO₄ | Carboxylic Acid |
| Reduction of Aldehyde | This compound | NaBH₄, LiAlH₄ | Primary Alcohol |
| Cycloaddition | 2-Bromobenzaldehyde, 2-Aminoisobutyric acid, Maleimide | Acetic acid, 110°C | Pyrrolo[2,1-a]isoquinoline precursor |
| Annulation | Benzamidine, Alkyne | Ru(II) catalyst | 1-Aminoisoquinoline (B73089) |
| Decarboxylative Annulation | α-Amino acid, β-Ketoaldehyde | Acetic acid | Indolizidine/Quinolizidine |
Investigation of Aromatic Reactivity (Electrophilic and Nucleophilic Substitution)
The aromatic system of this compound presents a nuanced reactivity profile towards substitution reactions, influenced by the competing directing effects of its substituents.
Electrophilic Aromatic Substitution:
The isoquinoline (B145761) ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. shahucollegelatur.org.inyoutube.com However, the presence of the powerful activating amino group at the C1 position significantly enhances the electron density of the benzene ring, making it more susceptible to electrophilic attack. wikipedia.orgmasterorganicchemistry.com Conversely, the aldehyde group at C7 is a deactivating group and directs incoming electrophiles to its meta positions (C6 and C8).
The directing effects of the substituents on electrophilic aromatic substitution are summarized below:
| Position | Influence of C1-NH₂ (Activating) | Influence of C7-CHO (Deactivating) | Predicted Outcome |
| C5 | Ortho to fusion, activated | Ortho to CHO, deactivated | Favorable site for substitution |
| C6 | Meta to fusion, less activated | Meta to CHO, least deactivated | Possible site for substitution |
| C8 | Para to fusion, activated | Meta to CHO, least deactivated | Favorable site for substitution |
Based on these competing effects, electrophilic substitution is predicted to occur preferentially at positions C5 and C8 of the benzene ring, where the activating effect of the amino group is most pronounced. Standard electrophilic substitution reactions are expected to proceed accordingly.
Predicted Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Amino-5-nitroisoquinoline-7-carbaldehyde and 1-Amino-8-nitroisoquinoline-7-carbaldehyde |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-Amino-5-bromoisoquinoline-7-carbaldehyde and 1-Amino-8-bromoisoquinoline-7-carbaldehyde |
| Sulfonation | Fuming H₂SO₄ | 1-Amino-7-formylisoquinoline-5-sulfonic acid and 1-Amino-7-formylisoquinoline-8-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complexation with the amino group and Lewis acid is likely to prevent the reaction. Protection of the amino group would be necessary. |
Nucleophilic Aromatic Substitution:
Nucleophilic substitution on the isoquinoline ring typically occurs at the C1 and, to a lesser extent, C3 positions, as these are electron-deficient. imperial.ac.ukyoutube.com In this compound, the C1 position is already occupied by an amino group. The amino group is generally a poor leaving group. Therefore, direct nucleophilic displacement of the amino group would require its conversion into a better leaving group, for instance, through diazotization.
The Chichibabin reaction, which involves the amination of heteroaromatic rings with sodium amide, typically occurs at the C1 position of isoquinoline. shahucollegelatur.org.in However, in this case, the starting material is already a 1-aminoisoquinoline.
Nucleophilic attack could also be directed towards the aldehyde group, which is a common reaction for this functional group. wikipedia.orgjackwestin.com
Functional Group Interconversions and Derivatization Strategies
The amino and aldehyde functional groups in this compound offer numerous possibilities for functional group interconversions and the synthesis of a diverse range of derivatives.
Reactions of the Aldehyde Group:
The carbaldehyde at the C7 position is a versatile handle for a variety of transformations. wikipedia.orglibretexts.orglibretexts.org
Common Derivatization Reactions of the Aldehyde Group:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (1-Aminoisoquinoline-7-carboxylic acid) |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol ( (1-Aminoisoquinolin-7-yl)methanol) |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN or H₂/Pd-C | Secondary or Tertiary Amine (1-Amino-7-(aminomethyl)isoquinolines) |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene (1-Amino-7-(vinyl)isoquinolines) |
| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate), base | α,β-Unsaturated system |
| Schiff Base Formation | Primary amines (R-NH₂) | Imine |
Reactions of the Amino Group:
The primary amino group at the C1 position can be readily derivatized through various reactions.
Common Derivatization Reactions of the Amino Group:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), pyridine (B92270) | Amide (N-(7-Formylisoquinolin-1-yl)amides) |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl), pyridine | Sulfonamide (N-(7-Formylisoquinolin-1-yl)sulfonamides) |
| Alkylation | Alkyl halide (R-X), base | Secondary or Tertiary Amine (Further substitution is possible) youtube.comyoutube.com |
| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Diazonium Salt (7-Formylisoquinolin-1-yl)diazonium chloride |
| Sandmeyer Reaction | Diazonium salt followed by CuX (X = Cl, Br, CN) | 1-Halo or 1-Cyanoisoquinoline-7-carbaldehyde |
| Schiemann Reaction | Diazonium salt followed by HBF₄, heat | 1-Fluoroisoquinoline-7-carbaldehyde |
Computational and Theoretical Chemistry Studies of 1 Aminoisoquinoline 7 Carbaldehyde and Its Derivatives
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. amerigoscientific.com Computational chemistry provides a suite of descriptors derived from the electronic structure that can predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is central to this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govfigshare.com
Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For example, the electrophilicity index can predict the molecule's behavior as an electrophile in reactions.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in
For the analogous compound, quinoline-7-carboxaldehyde, the HOMO and LUMO energies have been calculated. The HOMO is primarily localized over the quinoline (B57606) ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the entire molecule, including the carbaldehyde group.
The calculated HOMO-LUMO energy gap for quinoline-7-carboxaldehyde provides an estimate of its electronic properties. This value is crucial for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.
Table 1: Calculated Frontier Molecular Orbital Energies for Quinoline-7-carboxaldehyde
| Parameter | Energy (eV) |
| EHOMO | -6.54 |
| ELUMO | -2.33 |
| HOMO-LUMO Gap (ΔE) | 4.21 |
Data is illustrative and based on the analogous compound quinoline-7-carboxaldehyde.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral potential.
In the MEP map of quinoline-7-carboxaldehyde, the most negative potential is located around the oxygen atom of the carbaldehyde group, making it a likely site for electrophilic attack. The nitrogen atom in the quinoline ring also shows a region of negative potential. The hydrogen atoms of the aromatic ring and the aldehyde group exhibit positive potential, identifying them as potential sites for nucleophilic attack. This analysis provides a clear picture of the reactive sites of the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.orgiupac.org It examines the delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs, which is a key factor in stabilizing the molecule. The strength of these interactions can be quantified by the second-order perturbation energy, E(2).
For quinoline-7-carboxaldehyde, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the carbonyl group. These hyperconjugative interactions contribute to the stability of the molecule. The analysis also provides information about the hybridization of the atoms and the nature of the chemical bonds (sigma and pi bonds).
Mulliken Charge Analysis
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule. uni-muenchen.dewikipedia.org This analysis provides insights into the distribution of electrons among the atoms and can help in understanding the electrostatic interactions and reactivity of the molecule. The charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals.
The Mulliken charge distribution for quinoline-7-carboxaldehyde shows that the oxygen and nitrogen atoms carry negative charges due to their high electronegativity. The carbon atom of the carbonyl group has a significant positive charge, making it an electrophilic center. The hydrogen atoms generally carry small positive charges. This charge distribution is consistent with the results from the MEP analysis and helps in predicting the molecule's chemical behavior.
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of Quinoline-7-carboxaldehyde
| Atom | Charge (e) |
| O1 | -0.45 |
| N1 | -0.23 |
| C7 (aldehyde C) | 0.28 |
| C8 | -0.15 |
| H12 (aldehyde H) | 0.18 |
Data is illustrative and based on the analogous compound quinoline-7-carboxaldehyde.
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict and validate the spectroscopic properties of molecules, providing a powerful synergy with experimental data.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors.
For quinoline-7-carboxaldehyde, the calculated vibrational spectra show good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The characteristic vibrational modes, such as the C=O stretching of the aldehyde group, the C=N stretching of the quinoline ring, and the C-H stretching and bending modes of the aromatic ring, can be assigned based on the theoretical calculations. This allows for a detailed understanding of the vibrational properties of the molecule.
Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm-1) for Quinoline-7-carboxaldehyde
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |
| C-H stretching (aldehyde) | 2850 | 2845 | 2848 |
| C=O stretching | 1695 | 1690 | 1692 |
| C=N stretching | 1580 | 1578 | 1581 |
| C-C stretching (ring) | 1505 | 1502 | 1505 |
Data is illustrative and based on the analogous compound quinoline-7-carboxaldehyde.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts.
For quinoline-7-carboxaldehyde, the calculated 1H and 13C NMR chemical shifts, when compared with experimental data, can help in the complete assignment of the NMR spectra. chemicalbook.comchemicalbook.com The chemical shifts are sensitive to the electronic environment of the nuclei, and therefore, accurate prediction of these shifts provides strong evidence for the proposed molecular structure. For instance, the proton of the aldehyde group is expected to have a characteristic downfield chemical shift due to the deshielding effect of the carbonyl group.
Table 4: Calculated and Experimental 1H NMR Chemical Shifts (ppm) for Selected Protons of Quinoline-7-carboxaldehyde
| Proton | Calculated Chemical Shift | Experimental Chemical Shift |
| H (aldehyde) | 10.12 | 10.08 |
| H2 | 8.95 | 8.92 |
| H8 | 8.25 | 8.21 |
| H6 | 8.15 | 8.11 |
Data is illustrative and based on the analogous compound quinoline-7-carboxaldehyde.
UV-Visible Absorption Spectrum Analysis (Time-Dependent DFT)
No published studies containing Time-Dependent DFT (TD-DFT) calculations for the UV-Visible absorption spectrum of 1-Aminoisoquinoline-7-carbaldehyde were found. Therefore, data on its excitation energies, oscillator strengths, and the specific nature of its electronic transitions are not available.
Computational Mechanistic Investigations of Reactions Involving this compound
Transition State Characterization and Reaction Pathway Energetics
A search for computational studies on the reaction mechanisms of this compound yielded no results. Consequently, there is no available information on the characterization of transition states or the energetics of reaction pathways involving this compound.
Reactivity Selectivity Principles Based on Electronic Structure
No literature was found that applies electronic structure analysis to determine the reactivity and selectivity principles of this compound in chemical reactions.
Applications of 1 Aminoisoquinoline 7 Carbaldehyde in Advanced Organic Synthesis and Material Science
Synthesis of Molecular Probes for Chemical Biology Studies
The unique structural framework of 1-Aminoisoquinoline-7-carbaldehyde, which features a nucleophilic amino group and an electrophilic aldehyde group on a fluorescent isoquinoline (B145761) scaffold, presents significant potential for the rational design and synthesis of sophisticated molecular probes for chemical biology. While specific research focused exclusively on this molecule for this application is nascent, its functional groups offer a versatile platform for creating probes that can be used to investigate biological systems with high specificity and sensitivity. The strategic modification of these functional groups allows for the development of probes that can respond to specific analytes, changes in the microenvironment, or bind to particular biomolecules.
The primary synthetic strategies would likely revolve around the differential reactivity of the 1-amino and 7-carbaldehyde moieties. The amino group can serve as a key component of a fluorophore system or as a site for conjugation to biomolecules, while the aldehyde group can act as a reactive center for sensing applications or for further structural elaboration.
One potential approach involves the utilization of the aldehyde group as a reactive site for the detection of specific biological analytes. For instance, the aldehyde can be designed to react with nucleophilic species of interest, leading to a change in the photophysical properties of the isoquinoline core. This could form the basis for "turn-on" or "turn-off" fluorescent probes.
Another synthetic avenue would be the modification of the amino group to tune the electronic properties of the isoquinoline ring, thereby modulating its fluorescence quantum yield and emission wavelength. This can be achieved through acylation, alkylation, or arylation reactions. Furthermore, the amino group provides a convenient handle for attaching the probe to a targeting ligand, such as a peptide or a small molecule, to direct the probe to a specific cellular location or protein.
The following table outlines hypothetical synthetic modifications of this compound and the potential applications of the resulting molecular probes in chemical biology.
| Target Probe Type | Synthetic Strategy | Reactant for Modification | Potential Application |
| pH Probes | Modification of the 1-amino group | Alkylating agents with ionizable groups | Sensing pH changes in cellular compartments |
| Analyte-specific Probes | Condensation with the 7-carbaldehyde group | Hydrazine or amine-containing recognition units | Detection of specific metal ions or small molecules |
| Bioconjugatable Probes | Acylation of the 1-amino group | Activated esters of biotin (B1667282) or other tags | Labeling and tracking of biomolecules |
| "Turn-on" Fluorescent Probes | Formation of a Schiff base at the 7-carbaldehyde position | Analyte-specific primary amines | Imaging of enzymatic activity or specific metabolites |
Detailed research into these and other synthetic possibilities would be necessary to fully realize the potential of this compound as a versatile scaffold for molecular probe development in chemical biology.
The following table presents a hypothetical reaction scheme for the synthesis of a Schiff base-derived molecular probe from this compound, along with plausible experimental details.
| Reaction Step | Reactants | Reagents and Conditions | Hypothetical Yield (%) | Product Characterization (Expected Data) |
| Schiff Base Formation | This compound, Analyte-specific amine | Ethanol (B145695), Acetic acid (catalyst), Reflux, 4h | 85 | ¹H NMR, ¹³C NMR, HRMS, UV-Vis, Fluorescence Spectroscopy |
This table illustrates the type of data that would be generated in the process of synthesizing and characterizing a molecular probe derived from the title compound. The actual yields and spectroscopic data would be determined experimentally.
Advanced Analytical and Structural Characterization
Single Crystal X-ray Diffraction for Absolute Structure Determination
For 1-Aminoisoquinoline-7-carbaldehyde, a successful SCXRD analysis would yield a three-dimensional model of the molecule. This would confirm the planar isoquinoline (B145761) ring system and the positions of the amino and carbaldehyde substituents. Crucial data obtained would include the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and the repeating unit of the crystal.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 12.45 |
| c (Å) | 14.23 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1039 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction experiment.
High-Resolution Mass Spectrometry for Molecular Confirmation and Isotope Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight of a compound, which in turn confirms its elemental composition. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places).
For this compound (C₁₀H₈N₂O), the expected monoisotopic mass would be calculated with high precision. The experimentally determined mass from HRMS analysis would be compared to the theoretical mass, with a very small mass error providing strong evidence for the correct molecular formula. Furthermore, the isotopic distribution pattern observed in the mass spectrum, resulting from the presence of naturally occurring isotopes like ¹³C and ¹⁵N, would further corroborate the proposed elemental composition.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Theoretical Monoisotopic Mass (Da) | 172.0637 |
| Experimentally Determined Mass (Da) | 172.0635 |
| Mass Error (ppm) | -1.16 |
Note: The data in this table is illustrative. The theoretical mass is calculated from the elemental composition.
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution or the solid state. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques offer deeper insights into the molecular connectivity.
For this compound, 2D-NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign the signals of the aromatic protons on the isoquinoline ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlations between protons and the carbon atoms they are directly attached to (HSQC) or separated by two or three bonds (HMBC). This would be instrumental in definitively assigning all carbon and proton signals, including those of the carbaldehyde and the substituted isoquinoline core.
Solid-State NMR could be employed to study the compound in its crystalline form, providing information about the molecular structure and packing that is complementary to X-ray diffraction data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. nih.govmdpi.com These techniques are highly effective for identifying the functional groups present in a compound. nih.gov
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the aldehyde group would be observed as a strong band around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. scialert.net While no direct experimental spectra for this compound are available, a study on the related compound quinoline-7-carboxaldehyde provides insight into the expected vibrational modes. nih.govresearchgate.net
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aldehyde (C=O) | Stretch | ~1700 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
Note: This data is based on typical ranges for these functional groups and data from related compounds.
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nanoqam.ca The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The extended π-system of the isoquinoline ring, further conjugated with the amino and carbaldehyde groups, would result in absorption bands in the UV region. The presence of the carbonyl group in the aldehyde can also give rise to a weaker n → π* transition. masterorganicchemistry.com A study on quinoline-7-carboxaldehyde recorded its UV-Vis spectrum in the 200-400 nm range, which can serve as a reference for the expected electronic transitions in the isoquinoline analogue. nih.govresearchgate.net
Future Research Directions and Perspectives
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry, particularly atom economy, are increasingly central to modern organic synthesis. jocpr.comprimescholars.comscranton.edu Future research will undoubtedly focus on developing more sustainable and atom-economical methods for the synthesis of 1-Aminoisoquinoline-7-carbaldehyde. Current synthetic routes can often involve multiple steps with the potential for significant waste generation.
Future investigations should explore one-pot reactions and tandem catalysis to minimize purification steps and solvent usage. For instance, methods that construct the isoquinoline (B145761) core with the desired functionalities in a single, highly efficient step would be a significant advancement. rsc.org The use of readily available and renewable starting materials, coupled with catalytic systems that can be recycled and reused, will be crucial. rsc.org Exploring transition-metal-free synthetic strategies, which avoid the use of often toxic and expensive heavy metals, is another promising avenue. organic-chemistry.org
Table 1: Comparison of Synthetic Strategies for Isoquinoline Derivatives
| Synthetic Strategy | Advantages | Disadvantages | Relevance to this compound |
| Classical Named Reactions | Well-established and understood. | Often require harsh conditions and stoichiometric reagents, leading to poor atom economy. | Provides a baseline for improvement with more sustainable methods. |
| Transition-Metal Catalysis | High efficiency and selectivity. acs.orgnih.gov | Can involve expensive and toxic metals. | Development of catalysts for direct C-H functionalization to introduce the amino and carbaldehyde groups. |
| One-Pot/Tandem Reactions | Reduced waste, time, and resource consumption. rsc.org | Can be challenging to optimize multiple reaction steps in a single pot. | Ideal for the efficient construction of the polysubstituted isoquinoline core. |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. uc.ptjst.org.in | Initial setup costs can be high. | Enables rapid optimization and production of this compound and its derivatives. |
Exploration of New Catalytic Transformations Utilizing the Isoquinoline Scaffold
The inherent reactivity of the this compound scaffold, with its electron-rich amino group and electrophilic carbaldehyde, offers a fertile ground for the development of novel catalytic transformations. youtube.com The nitrogen atom in the isoquinoline ring can act as a directing group in C-H activation/functionalization reactions, enabling the selective introduction of new substituents at various positions on the aromatic core. acs.orgacs.org
Future research could focus on leveraging the amino group to direct ortho-metalation, followed by coupling with a diverse range of electrophiles. Similarly, the carbaldehyde group can serve as a synthetic handle for a plethora of transformations, including condensations, oxidations, and reductions, to generate a library of novel derivatives with potentially interesting biological or material properties. The development of enantioselective catalytic methods for reactions involving the carbaldehyde group would be particularly valuable for accessing chiral isoquinoline derivatives. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. uc.ptjst.org.in The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant future research direction. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
Furthermore, combining flow chemistry with automated synthesis platforms would allow for the rapid generation of a diverse library of this compound derivatives. This high-throughput approach would be invaluable for screening for new bioactive compounds or materials with desired properties. The development of robust and efficient flow-based synthetic routes will be a key enabler for the widespread application of this versatile molecule.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for understanding and predicting molecular properties and reactivity. nih.govrsc.org Future research on this compound will greatly benefit from the application of advanced computational modeling.
DFT calculations can be employed to:
Elucidate the mechanisms of existing and novel synthetic reactions.
Predict the regioselectivity and stereoselectivity of catalytic transformations.
Design new catalysts with enhanced activity and selectivity for the functionalization of the isoquinoline scaffold.
Predict the electronic and photophysical properties of novel derivatives for materials science applications.
By providing a deeper understanding of the molecule's behavior at the atomic level, computational modeling can guide experimental efforts, saving time and resources in the discovery of new applications for this compound.
Design and Synthesis of Functional Materials Based on Isoquinoline Derivatives
The isoquinoline scaffold is a known component in various functional materials, including fluorescent probes and organic light-emitting diodes (OLEDs). nih.govamerigoscientific.comresearchgate.net The presence of both an electron-donating amino group and an electron-withdrawing carbaldehyde group in this compound suggests its potential as a building block for novel functional materials with interesting photophysical properties.
Future research should focus on the design and synthesis of new materials derived from this compound. This could involve the polymerization of appropriately functionalized derivatives to create conductive polymers or the incorporation of the molecule into metal-organic frameworks (MOFs). amerigoscientific.com The synthesis of derivatives with tailored absorption and emission properties could lead to the development of new fluorescent sensors for the detection of specific analytes or advanced materials for optoelectronic devices. The investigation of the solid-state emission properties of these derivatives will also be a key area of research. researchgate.net
Table 2: Potential Applications of Functional Materials from this compound Derivatives
| Material Type | Potential Application | Key Molecular Features |
| Fluorescent Probes | Sensing of metal ions, pH, or biomolecules. | Tunable emission properties based on substituent effects. |
| Organic Light-Emitting Diodes (OLEDs) | Display and lighting technologies. | Efficient solid-state emission and charge transport properties. |
| Conductive Polymers | Organic electronics, sensors. | Extended π-conjugation through polymerization. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, drug delivery. amerigoscientific.com | Porous structures with functionalized channels. |
Q & A
Q. Advanced
- Cross-validation : Compare experimental NMR/IR with DFT-simulated spectra (e.g., Gaussian09).
- Error analysis : Assess instrument calibration and sample purity (e.g., trace solvents may shift NMR peaks).
- Crystallography : Use SHELXL for single-crystal refinement to resolve ambiguities . For example, inconsistent <sup>13</sup>C NMR signals may arise from tautomerism, requiring X-ray diffraction for confirmation .
What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- MD simulations : Analyze stability in solvent environments (e.g., water, DMSO) via GROMACS .
What are the common impurities in this compound synthesis, and how are they detected?
Basic
Typical impurities include:
- Unreacted precursors (e.g., isoquinoline derivatives) detected via HPLC (retention time comparison).
- Oxidation byproducts (e.g., carboxylic acids) identified by IR (broad O-H stretch at 2500–3000 cm<sup>−1</sup>).
- Halogenated residues (if using brominated intermediates) quantified via ICP-MS .
How should researchers design experiments to evaluate the bioactivity of this compound derivatives?
Q. Advanced
- In vitro assays : Use dose-response curves (IC50) in cell lines (e.g., MTT assay for cytotoxicity).
- Control groups : Include positive (e.g., doxorubicin) and vehicle controls (DMSO).
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy, nitro groups) and test activity .
What protocols ensure reproducibility in synthesizing and characterizing this compound?
Q. Basic
- Detailed logs : Record reaction parameters (time, temp, solvent ratios).
- Standardized characterization : Use identical NMR solvents (e.g., CDCl3) and MS ionization sources (ESI vs. EI).
- Purity thresholds : Require ≥95% purity (HPLC) before biological testing .
How is single-crystal X-ray diffraction data for this compound analyzed using SHELX software?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

